吡嘧磺隆

描述

Pyrimisulfan is a novel sulfonanilide herbicide that has gained attention for its high herbicidal activity against a wide range of weeds. It is particularly effective in controlling troublesome weeds in paddy fields and turf. Pyrimisulfan belongs to the chemical class of pyrimidinyl(thio)benzoates and functions as an acetolactate synthase (ALS) inhibitor. This mode of action disrupts the biosynthesis of essential amino acids in plants, leading to their death .

科学研究应用

Pyrimisulfan has a wide range of applications in scientific research, particularly in the fields of agriculture and environmental science. It is used as a herbicide to control weeds in paddy fields and turf. Its high efficacy and low toxicity make it an ideal candidate for sustainable agriculture practices .

In addition to its agricultural applications, pyrimisulfan is also studied for its environmental impact. Research has shown that it has a favorable ecotoxicological profile, with minimal adverse effects on non-target organisms .

作用机制

Target of Action

Pyrimisulfan is a selective, systemic herbicide that primarily targets the enzyme Acetolactate Synthase (ALS) . ALS is a key enzyme responsible for the biosynthesis of three essential amino acids required for normal plant growth and development .

Mode of Action

As an ALS inhibitor, Pyrimisulfan interacts with its target by blocking the activity of ALS . This inhibition prevents the synthesis of the essential amino acids, thereby disrupting normal plant growth and development . It is used for both pre- and post-emergence weed control .

Biochemical Pathways

The primary biochemical pathway affected by Pyrimisulfan is the biosynthesis of essential amino acids . By inhibiting ALS, Pyrimisulfan disrupts the production of these amino acids, leading to a halt in plant growth and development . The downstream effects include the disruption of protein synthesis and other biological processes dependent on these amino acids.

Result of Action

The molecular and cellular effects of Pyrimisulfan’s action result in the control of various weeds . By inhibiting the ALS enzyme, Pyrimisulfan disrupts essential biological processes in the weeds, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrimisulfan. For instance, the compound is used for weed control in a variety of sites, including residential sites, ornamental turf sites, institutional sites, and non-crop-land sites . The specific environmental conditions at these sites, such as soil type, temperature, and moisture levels, could potentially impact the effectiveness of Pyrimisulfan. The compound has been developed with a formulation technology to maximize its herbicidal activity under versatile environmental conditions .

生化分析

Biochemical Properties

Pyrimisulfan plays a crucial role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is responsible for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, pyrimisulfan disrupts the production of these essential amino acids, leading to the cessation of protein synthesis and plant growth . Pyrimisulfan interacts with ALS by binding to its active site, preventing the enzyme from catalyzing its normal reactions .

Cellular Effects

Pyrimisulfan affects various types of cells and cellular processes. In plants, it inhibits cell division and growth by disrupting the synthesis of essential amino acids. This inhibition leads to the accumulation of toxic intermediates, causing cellular damage and ultimately plant death . Pyrimisulfan also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal functioning of ALS .

Molecular Mechanism

The molecular mechanism of pyrimisulfan involves its binding to the active site of acetolactate synthase (ALS). This binding inhibits the enzyme’s activity, preventing the conversion of pyruvate to acetolactate, a key step in the biosynthesis of branched-chain amino acids . The inhibition of ALS leads to the accumulation of pyruvate and other toxic intermediates, disrupting cellular metabolism and causing plant death . Pyrimisulfan’s binding interactions with ALS are highly specific, making it an effective herbicide for controlling a wide range of weeds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrimisulfan change over time. The compound is relatively stable, but it can degrade into various metabolites, such as M1, M15, and Imino M18 . These metabolites can also inhibit ALS, contributing to the herbicidal activity of pyrimisulfan. Long-term studies have shown that pyrimisulfan can have lasting effects on cellular function, including persistent inhibition of ALS and disruption of amino acid biosynthesis .

Dosage Effects in Animal Models

The effects of pyrimisulfan vary with different dosages in animal models. At low doses, pyrimisulfan has minimal toxic effects, but at higher doses, it can cause adverse effects such as neurotoxicity . Studies have shown that there is a threshold dose above which pyrimisulfan’s toxic effects become significant . These effects include inhibition of ALS in non-target organisms, leading to disruptions in amino acid metabolism and cellular function .

Metabolic Pathways

Pyrimisulfan is involved in several metabolic pathways, primarily related to its role as an ALS inhibitor. The compound is metabolized into various degradation products, including M1, M2, M5, M8, and Imino M18 . These metabolites can also inhibit ALS, contributing to the overall herbicidal activity of pyrimisulfan. The metabolic pathways of pyrimisulfan involve its conversion into these metabolites through processes such as hydroxylation and demethylation .

Transport and Distribution

Pyrimisulfan is transported and distributed within cells and tissues through various mechanisms. It can be absorbed by plant roots and leaves, and then translocated to other parts of the plant . Within the plant, pyrimisulfan can interact with transporters and binding proteins that facilitate its movement and accumulation in target tissues . This distribution is crucial for the herbicidal activity of pyrimisulfan, as it ensures that the compound reaches the sites of ALS activity .

Subcellular Localization

The subcellular localization of pyrimisulfan is primarily within the chloroplasts, where acetolactate synthase (ALS) is located . Pyrimisulfan’s activity is dependent on its ability to reach and inhibit ALS within these organelles. The compound may also undergo post-translational modifications that enhance its targeting to specific cellular compartments . This localization is essential for the effective inhibition of ALS and the subsequent disruption of amino acid biosynthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrimisulfan involves several key steps. The process begins with the reaction of o-nitrophenyl-acetonitrile with 4,6-dimethoxy-2-methylsulfonylpyrimidine to form an intermediate. This intermediate is then subjected to further chemical transformations to yield pyrimisulfan .

Industrial Production Methods: In industrial settings, pyrimisulfan is produced using controlled-release formulations. These formulations ensure the gradual release of the active ingredient, enhancing its efficacy and reducing the frequency of application. The production process involves the preparation of wettable powders and granules containing pyrimisulfan .

化学反应分析

Types of Reactions: Pyrimisulfan undergoes various chemical reactions, including hydrolysis and degradation. It is stable under normal environmental conditions but can degrade under extreme conditions.

Common Reagents and Conditions: The hydrolysis of pyrimisulfan can be catalyzed by acidic or basic conditions. The degradation products include M-1, M-2, M-5, M-8, M-18, and Imino-M-18 .

Major Products Formed: The major degradation products of pyrimisulfan are M-1, M-2, M-5, M-8, M-18, and Imino-M-18. These products are formed through hydrolysis and other degradation pathways .

相似化合物的比较

- Sulfonylurea herbicides

- Imidazolinone herbicides

- Triazolopyrimidine herbicides

Comparison: Pyrimisulfan is unique among herbicides due to its high efficacy against a broad spectrum of weeds, including those resistant to other herbicides. Unlike sulfonylurea herbicides, which often require multiple active ingredients for effective weed control, pyrimisulfan can achieve similar results as a single active ingredient . Additionally, its controlled-release formulation ensures prolonged activity and reduces the need for frequent applications .

属性

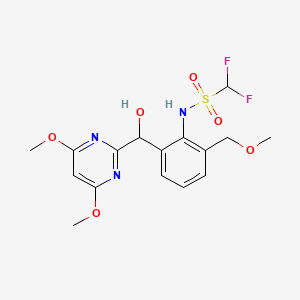

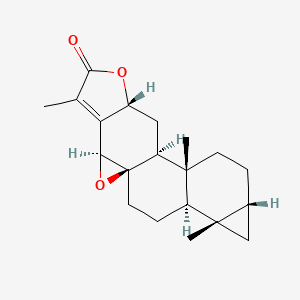

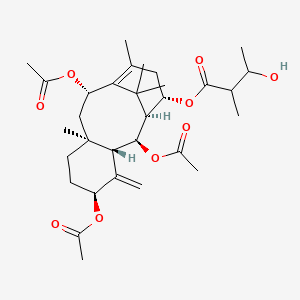

IUPAC Name |

N-[2-[(4,6-dimethoxypyrimidin-2-yl)-hydroxymethyl]-6-(methoxymethyl)phenyl]-1,1-difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O6S/c1-25-8-9-5-4-6-10(13(9)21-28(23,24)16(17)18)14(22)15-19-11(26-2)7-12(20-15)27-3/h4-7,14,16,21-22H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBVTCXMRYKRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=CC=C1)C(C2=NC(=CC(=N2)OC)OC)O)NS(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058021 | |

| Record name | Pyrimisulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221205-90-9 | |

| Record name | Pyrimisulfan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221205909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimisulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimisulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMISULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22U86D91Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pyrimisulfan?

A1: Pyrimisulfan operates as an acetolactate synthase (ALS) inhibitor. [, , , , ] It disrupts the activity of the ALS enzyme, which is crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine in target plants. This inhibition ultimately leads to the cessation of plant growth and subsequent death.

Q2: How does Pyrimisulfan's solubility impact its application in paddy fields?

A3: Pyrimisulfan exhibits a relatively high water solubility and low soil adsorption compared to other rice herbicides. [] This characteristic can lead to inconsistent efficacy under flooded conditions. To address this, a controlled-release formulation ("Best Partner TM") was developed utilizing a specific formulation technology to stabilize Pyrimisulfan's herbicidal activity in fluctuating environmental conditions. []

Q3: What is the significance of the controlled-release formulation of Pyrimisulfan for rice cultivation?

A4: The controlled-release formulation of Pyrimisulfan, particularly the "pyrimisulfan-1 kg granule" containing 6.7 g a.i., offers several benefits for rice cultivation. [] This formulation allows for a single, pre-emergence application, effectively controlling problematic weeds while minimizing the need for multiple herbicide applications.

Q4: What are the advantages of using Pyrimisulfan in combination with other herbicides?

A5: Combining Pyrimisulfan with other herbicides, such as Penoxsulam, can result in synergistic effects, enhancing weed control. [, , ] For instance, Pyrimisulfan + Penoxsulam effectively controls large crabgrass in Zoysiagrass and buffalograss without causing harm to the turfgrass. [] Furthermore, this combination does not negatively impact tested ornamental species. []

Q5: What analytical techniques are commonly employed for the detection and quantification of Pyrimisulfan residues in agricultural products?

A6: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) is a highly sensitive and reliable analytical method used to determine Pyrimisulfan residues in various agricultural products. [, ] This method has been validated according to Codex guidelines, exhibiting satisfactory accuracy, precision, and a limit of quantification of 0.005 mg/kg. [, ]

Q6: What are the primary findings regarding the toxicological profile of Pyrimisulfan?

A7: Toxicological studies indicate that Pyrimisulfan exhibits low acute oral toxicity and does not cause dermal or ocular irritation or skin sensitization. [, ] While some hematological and liver changes were observed in subchronic and chronic toxicity studies, these effects were not found to be significant enough to alter the overall safety profile. [, ] Additionally, studies on two-generation reproduction toxicity, genotoxicity, carcinogenicity, and prenatal developmental toxicity did not reveal any significant adverse effects. [, ]

Q7: What is the established Acceptable Daily Intake (ADI) for Pyrimisulfan?

A8: Based on a 90-day repeated dose oral toxicity study in dogs, the no-observed-adverse-effect level (NOAEL) for Pyrimisulfan was determined to be 10 mg/kg bw/day. [, ] Applying an uncertainty factor of 100, the acceptable daily intake (ADI) for Pyrimisulfan is set at 0.1 mg/kg bw/day. [, ]

Q8: What is the significance of the molecular structure of Pyrimisulfan in relation to its herbicidal activity?

A9: Pyrimisulfan belongs to the sulfonanilide class of herbicides. [, ] Its specific structure, featuring a pyrimidinyl-containing group at the 2′-position, is crucial for its ability to inhibit ALS. [] Modifications to this structure can significantly influence its herbicidal activity, potency, and selectivity. []

Q9: What are some of the ongoing research areas focusing on Pyrimisulfan?

A9: Current research on Pyrimisulfan continues to explore areas such as:

- Understanding resistance mechanisms in weeds: This includes identifying the specific mutations responsible for resistance and developing strategies to overcome them. [, ]

- Optimizing formulation strategies: Researchers are continually working to develop novel formulations that enhance Pyrimisulfan's stability, solubility, and bioavailability, improving its efficacy and minimizing environmental impact. [, ]

- Evaluating the long-term environmental fate and ecological effects: This is crucial for assessing the potential risks associated with Pyrimisulfan use and developing sustainable management practices. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)

![(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid](/img/structure/B1243519.png)

![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)